
Samarium-cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium-cobalt is a type of rare-earth magnet made from an alloy of samarium and cobalt. Developed in the early 1960s, these magnets are known for their high magnetic strength, excellent temperature stability, and resistance to demagnetization and corrosion . They are widely used in various high-performance applications where these properties are essential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Samarium-cobalt magnets are typically synthesized through a combination of electrospinning and reduction-diffusion processes. The composition of the fibers can be controlled by adjusting the precursor composition, while the diameter of the fibers is controlled by varying electrospinning parameters such as applied voltage, solution feed rate, temperature, and humidity .
Industrial Production Methods: In industrial settings, this compound magnets are produced by ball milling a this compound hard magnetic alloy to prepare flaky particles. These particles are then subjected to ultrasonic and electrical stirring in an ethyl alcohol solution, followed by the addition of solid sodium hydrate and hydrazine hydrate. The reaction product is then cleaned and vacuum dried to obtain the final this compound magnet .
Análisis De Reacciones Químicas
Types of Reactions: Samarium-cobalt primarily undergoes oxidation and reduction reactions. It forms intermetallic compounds with cobalt due to the low solubility of samarium and cobalt in calcium .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include samarium oxide, cobalt oxide, and hydrogen gas for reduction reactions. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products: The major products formed from these reactions are this compound intermetallic compounds, which exhibit high magnetic strength and stability .
Aplicaciones Científicas De Investigación
Samarium-cobalt magnets have a wide range of scientific research applications due to their unique properties. They are used in high-performance permanent magnet motors, medical instruments, magnetic couplings, magnetic bearings, gyroscopes, accelerometers, voice coil motors, particle accelerators, sputtering deposition, Halbach arrays, magnetic separation devices, speakers, microphones, undulators, wigglers, and particle beam focusing devices . Additionally, they are used in nuclear magnetic resonance spectrometers to investigate the spin of protons and neutrons .
Mecanismo De Acción
The mechanism of action of samarium-cobalt magnets involves the alignment of the crystal structure of the material during the manufacturing process, which results in magnetic anisotropy. This means that the magnets can only be magnetized along the axis of their magnetic orientation . The precipitation-hardening process in this compound magnets involves pinning-controlled magnetization reversal mechanisms, which are influenced by the morphology of the domain wall and the interface orientation between different phases .
Comparación Con Compuestos Similares
Samarium-cobalt magnets are often compared with neodymium magnets, another type of rare-earth magnet. While both types of magnets have high magnetic strength, this compound magnets have higher temperature ratings and better resistance to demagnetization and corrosion . Neodymium magnets, on the other hand, are more commonly used due to their lower cost and higher magnetic strength at room temperature . Other similar compounds include ferrite and alnico magnets, which are less powerful but more cost-effective .
List of Similar Compounds:- Neodymium magnets
- Ferrite magnets
- Alnico magnets
This compound magnets stand out due to their superior performance in high-temperature and corrosive environments, making them ideal for specialized applications where other magnets may fail .
Propiedades
Número CAS |
12052-78-7 |
|---|---|
Fórmula molecular |
CoSm |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
cobalt;samarium |
InChI |
InChI=1S/Co.Sm |
Clave InChI |
KPLQYGBQNPPQGA-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Sm] |
Números CAS relacionados |
12187-46-1 12305-84-9 12017-43-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


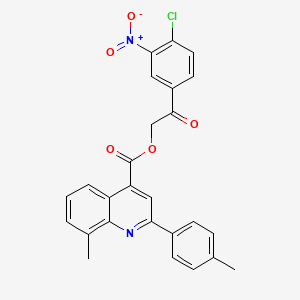

![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
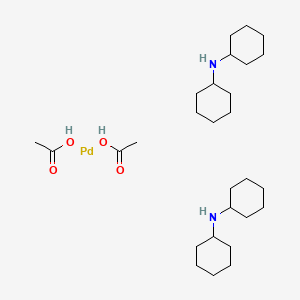
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
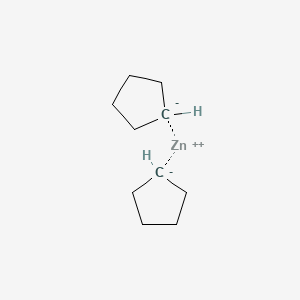
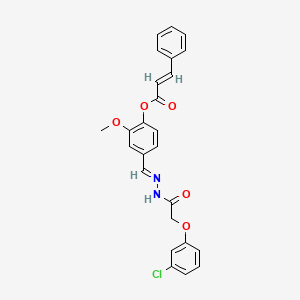
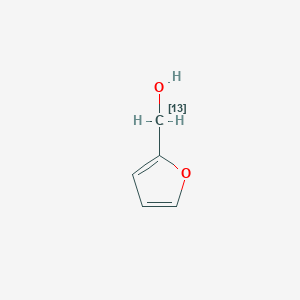
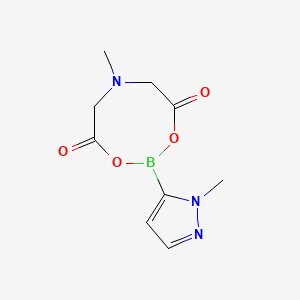


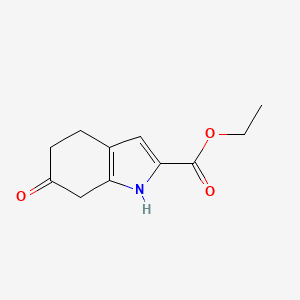

![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)
